Sagittatoside B

Vue d'ensemble

Description

Ce composé est connu pour ses activités biologiques significatives, qui surpassent celles de son glycoside original, l'épimédine B . Le Sagittatoside B a suscité l'intérêt pour ses applications thérapeutiques potentielles, notamment dans le traitement de l'ostéoporose et d'autres conditions de santé .

Applications De Recherche Scientifique

Sagittatoside B has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying flavonol glycosides and their chemical properties.

Biology: Investigated for its role in cellular processes and its potential as a bioactive compound.

Medicine: Notably used in the treatment of osteoporosis due to its ability to promote osteoblast differentiation and inhibit bone resorption.

Mécanisme D'action

Target of Action

Sagittatoside B, a secondary flavonol glycoside found in Epimedium, has been reported to exert anti-osteoporosis effects . The primary target of this compound is HIF-1α , a transcription factor that plays a crucial role in cellular and systemic responses to hypoxia.

Mode of Action

This compound interacts with HIF-1α, promoting osteoblast differentiation and inhibiting both HIF-1α gene and protein expression . This interaction enhances the expression of COL1A1 protein under hypoxic conditions .

Biochemical Pathways

It is known that hif-1α, the primary target of this compound, is involved in numerous pathways, including those related to cellular response to hypoxia .

Pharmacokinetics

The pharmacokinetics of this compound have been studied using ultra-performance liquid chromatography/quadrupole-time-of-flight mass spectrometry (UPLC/Q-TOF-MS) . After oral administration in rats, a total of 17 metabolites were detected or tentatively identified from rat plasma, bile, urine, and feces . The major metabolic pathways of this compound in rats were hydrolysis, hydrogenation, hydroxylation, dehydrogenation, demethylation, decarbonylation, and conjugation with glucuronic acid and different sugars .

Result of Action

The action of this compound results in improved bone microstructures and reduced bone loss . In vivo experiments demonstrated its ability to decrease bone marrow adipose tissue, enhance bone formation, and suppress HIF-1α protein expression .

Action Environment

It is known that the compound’s bioactivities are much better in vivo than its original glycoside, epimedin b

Analyse Biochimique

Biochemical Properties

Sagittatoside B plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. It interacts with enzymes such as β-glucanase, which facilitates its hydrolysis and conversion from its precursor, epimedin B . Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, such as the HIF-1α signaling pathway, which is implicated in osteoclast formation and bone metabolism . These interactions highlight the compound’s potential in regulating various biochemical processes.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In osteoblasts, it promotes bone formation by enhancing the expression of osteogenic markers and stimulating the differentiation of precursor cells . In cancer cells, this compound induces apoptosis through the activation of intrinsic apoptotic pathways, involving key proteins such as Bax, Bcl-2, Caspase-3, and Caspase-9 . Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its diverse pharmacological activities.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound binds to the HIF-1α protein, modulating its activity and subsequently affecting the expression of genes involved in osteoclast formation . Additionally, it inhibits the activity of certain enzymes, such as β-glucanase, which is essential for its hydrolysis and conversion from epimedin B . These molecular interactions underpin the compound’s therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under specific conditions, with a relative standard deviation lower than 11.7% . Its degradation and long-term effects on cellular function have been studied in both in vitro and in vivo settings. For example, this compound maintains its bioactivity over extended periods, promoting osteogenic differentiation and apoptosis in cancer cells . These temporal effects are crucial for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as promoting bone formation and reducing inflammation . At higher doses, it may induce toxic or adverse effects, including hepatotoxicity and apoptosis in liver cells . These dosage-dependent effects highlight the importance of determining optimal dosages for therapeutic use while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including hydrolysis, hydrogenation, hydroxylation, dehydrogenation, demethylation, decarbonylation, and conjugation with glucuronic acid and different sugars . These metabolic reactions occur in the liver and other tissues, leading to the formation of multiple metabolites. Understanding these pathways is essential for elucidating the compound’s pharmacokinetics and optimizing its therapeutic potential.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is absorbed in the intestines and distributed to various organs, including the liver, where it undergoes metabolism . The compound’s localization and accumulation in target tissues are influenced by its interactions with transporters and binding proteins, which facilitate its cellular uptake and distribution.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and proteins involved in metabolic pathways . Additionally, targeting signals and post-translational modifications direct this compound to specific compartments or organelles, enhancing its therapeutic effects.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La préparation du Sagittatoside B peut être réalisée par différentes méthodes, notamment l'hydrolyse enzymatique. Une méthode efficace implique l'utilisation de β-glucanase dans un système biphasique composé d'acétate de propyle et de tampon HAc-NaAc (pH 4,5) dans un rapport de 1:1 (v/v). L'hydrolyse est effectuée à 60 °C pendant 1 heure, ce qui entraîne la conversion complète de l'épimédine B en this compound . Cette méthode présente un taux de conversion élevé de 94,0%, même après plusieurs cycles d'utilisation de l'enzyme .

Méthodes de production industrielle

Pour la production industrielle, la méthode d'hydrolyse enzymatique est privilégiée en raison de son efficacité élevée et de la formation minimale de sous-produits. Le procédé implique l'utilisation d'une hydrolyse enzymatique biphasique recyclable et intégrée, ce qui simplifie la procédure par rapport aux méthodes conventionnelles . Cette approche est prometteuse pour la production à grande échelle de this compound, ce qui la rend adaptée aux applications industrielles .

Analyse Des Réactions Chimiques

Types de réactions

Le Sagittatoside B subit diverses réactions chimiques, notamment l'hydrolyse, l'hydrogénation, l'hydroxylation, la déshydrogénation, la déméthylation, la décarbonylation et la conjugaison avec l'acide glucuronique et différents sucres . Ces réactions sont cruciales pour son métabolisme et son activité biologique.

Réactifs et conditions courantes

Hydrolyse : Implique généralement des conditions acides ou enzymatiques.

Hydrogénation et hydroxylation : Nécessitent souvent des catalyseurs spécifiques et des environnements contrôlés.

Déméthylation et décarbonylation : Sont généralement réalisées dans des conditions chimiques spécifiques pour éliminer les groupes méthyle ou carbonyle.

Conjugaison : Implique l'addition d'acide glucuronique ou de sucres, souvent facilitée par des enzymes.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers métabolites qui conservent ou renforcent l'activité biologique du this compound. Ces métabolites sont cruciaux pour ses effets thérapeutiques et sont souvent étudiés pour leurs propriétés pharmacocinétiques .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les flavonol glycosides et leurs propriétés chimiques.

Biologie : Investigué pour son rôle dans les processus cellulaires et son potentiel en tant que composé bioactif.

Médecine : Notamment utilisé dans le traitement de l'ostéoporose en raison de sa capacité à promouvoir la différenciation des ostéoblastes et à inhiber la résorption osseuse.

Mécanisme d'action

Le this compound exerce ses effets par le biais de diverses cibles et voies moléculaires. Il favorise la différenciation des ostéoblastes, ce qui est crucial pour la formation osseuse, et inhibe l'expression de la métalloprotéinase matricielle-9 (MMP-9), qui est impliquée dans la résorption osseuse . De plus, il interagit avec les voies liées au stress oxydatif et à l'inflammation, contribuant à ses effets thérapeutiques .

Comparaison Avec Des Composés Similaires

Le Sagittatoside B est souvent comparé à d'autres flavonol glycosides tels que :

Epimédine A, B et C : Ces composés se trouvent également dans l'Epimedium et partagent des activités biologiques similaires, mais diffèrent par leurs structures moléculaires spécifiques et leur puissance.

Icariside I et II : Connues pour leurs propriétés bioactives, en particulier pour promouvoir la santé osseuse et la fonction sexuelle.

Hypéroside et Quercétine : Ces flavonoïdes sont également présents dans l'Epimedium et ont été étudiés pour leurs propriétés antioxydantes et anti-inflammatoires.

Le this compound se distingue par sa plus grande activité biologique et son efficacité dans la promotion de la santé osseuse par rapport à ses homologues .

Activité Biologique

Sagittatoside B, a natural compound isolated from the traditional Chinese herb Yinyanghuo (Herba Epimedii), has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, metabolic pathways, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

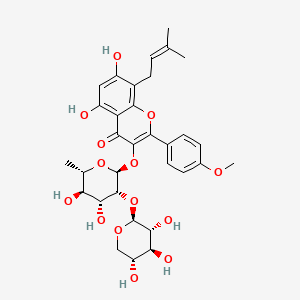

- Molecular Formula : C₃₂H₃₈O₁₄

- Molecular Weight : 646.636 g/mol

- CAS Number : 118525-36-3

- Density : 1.53 g/cm³

- Boiling Point : 895.5 ± 65.0 °C at 760 mmHg

- Flash Point : 286.5 ± 27.8 °C

Pharmacological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

1. Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties, which help in mitigating oxidative stress in cells. This activity is crucial for protecting against cellular damage and reducing the risk of chronic diseases.

2. Anti-inflammatory Effects

Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and pathways, contributing to its potential use in treating inflammatory conditions.

3. Neuroprotective Properties

Recent investigations have shown that this compound may protect neurons from oxidative damage and apoptosis, suggesting its potential application in neurodegenerative diseases such as Alzheimer's.

4. Antitumor Activity

This compound has been observed to exhibit cytotoxic effects against various cancer cell lines, including lung and breast cancer cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.

Metabolism and Bioavailability

The metabolic pathways of this compound have been characterized in animal studies, particularly using rat models. Key metabolic processes include:

- Hydrolysis : Conversion into more bioactive forms.

- Hydrogenation : Modification of molecular structure enhancing bioactivity.

- Hydroxylation and Dehydrogenation : Altering functional groups to improve solubility and efficacy.

These transformations are essential for understanding how this compound is absorbed and utilized in the body, impacting its therapeutic potential.

Case Study 1: Antioxidant Efficacy

A study assessed the antioxidant capacity of this compound using various assays (DPPH, ABTS). Results indicated a significant reduction in free radicals, supporting its use as a dietary supplement for oxidative stress management.

Case Study 2: Neuroprotection in Animal Models

In a controlled experiment involving MPTP-induced neurotoxicity in mice, this compound administration resulted in reduced neuronal loss and improved behavioral outcomes compared to control groups. This suggests a protective role against neurodegenerative processes.

Research Findings Summary Table

Propriétés

IUPAC Name |

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38O14/c1-13(2)5-10-17-18(33)11-19(34)21-24(38)29(27(44-28(17)21)15-6-8-16(41-4)9-7-15)45-32-30(25(39)22(36)14(3)43-32)46-31-26(40)23(37)20(35)12-42-31/h5-9,11,14,20,22-23,25-26,30-37,39-40H,10,12H2,1-4H3/t14-,20+,22-,23-,25+,26+,30+,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVDGQVAUJNUPGW-JGSSSOFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)OC5C(C(C(CO5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary ways Sagittatoside B is metabolized in rats?

A1: [] In rats, this compound undergoes several metabolic transformations, including:

Q2: How does this compound impact bone cells in vitro?

A2: Studies using MC3T3-E1 cells (osteoblasts) showed that this compound at concentrations of 10^-9 to 10^-5 M promotes differentiation and significantly increases calcium deposition, indicating a potential role in bone formation. Additionally, in RAW264.7 cells (osteoclast precursors), this compound suppressed the level of tartrate-resistant acid phosphatase (TRACP), a marker of osteoclast activity, and decreased the number of multinucleated osteoclastic cells, suggesting an inhibitory effect on bone resorption.

Q3: Can this compound be produced through enzymatic hydrolysis?

A3: Yes, this compound can be efficiently produced from Epimedin B using cellulase enzyme. Optimal reaction conditions include a temperature of 50°C, a pH of 5.6 (acetic acid-sodium acetate buffer), a substrate concentration of 20 g/L, and an enzyme-to-substrate mass ratio of 3:5. The identity of the product was confirmed using Mass Spectrometry (MS), 1H-NMR, and 13C-NMR.

Q4: What is the role of lactase-phlorizin hydrolase (LPH) in the intestinal absorption of this compound and other prenylated flavonoids?

A5: LPH plays a significant role in the intestinal absorption of prenylated flavonoids from Herba Epimedii. [] In a four-site perfused rat intestinal model, diglycosides like icariin and triglycosides like Epimedin A, Epimedin B, and Epimedin C were rapidly hydrolyzed in the duodenum and jejunum, producing metabolites like this compound. Co-perfusion with gluconolactone, an LPH inhibitor, significantly inhibited the hydrolysis of these compounds, demonstrating LPH's importance in their absorption.

Q5: Can carbomer influence the enzymatic breakdown of this compound and other flavonoids from Epimedium?

A6: Yes, carbomer affects the enzymatic hydrolysis of total flavonoids from Epimedium. In a buffer solution containing 1% carbomer at 37°C, the hydrolysis rates of Epimedin A, Epimedin B, Epimedin C, and icariin were slower compared to a carbomer-free environment. Notably, the production of secondary glycosides like this compound was promoted in the presence of carbomer.

Q6: Can you provide information about the analytical techniques used to study this compound and related compounds?

A6: Several analytical methods have been employed in the study of this compound and other flavonoids found in Epimedium:

- HPLC (High-Performance Liquid Chromatography): This technique is frequently used to separate, identify, and quantify individual flavonoids in complex mixtures. It's often coupled with other detection methods like DAD (diode-array detection) for quantification and MS (mass spectrometry) for structural characterization. [, , , ]

- UPLC-QTOF-MS (Ultra-Performance Liquid Chromatography/Quadrupole-Time-of-Flight Mass Spectrometry): Offers enhanced sensitivity and resolution compared to conventional HPLC, facilitating the identification and characterization of metabolites, even in low concentrations. []

- RRLC-DAD-ESI-MS2 (Rapid Resolution Liquid Chromatography-Diode Array Detection-Electrospray Ionization-Mass Spectrometry): Combines rapid separation with sensitive detection for the identification and structural analysis of multiple compounds in complex mixtures like plant extracts. []

- CZE (Capillary Zone Electrophoresis): Provides a high-resolution separation technique for charged molecules, suitable for analyzing flavonoids. []

- NMR (Nuclear Magnetic Resonance): This technique elucidates the structure and conformation of molecules. 1H-NMR and 13C-NMR are commonly used to characterize the structures of isolated compounds like this compound. [, ]

Q7: Can this compound be found in different Epimedium species?

A7: Yes, this compound has been identified in various species of Epimedium, including:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.